6-Bromo-1,1,2-trifluorohex-1-ene
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Overview
Description
6-Bromo-1,1,2-trifluorohex-1-ene is an organofluorine compound with the molecular formula C6H8BrF3 It is characterized by the presence of a bromine atom and three fluorine atoms attached to a hexene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,2-trifluorohex-1-ene typically involves the bromination of 1,1,2-trifluorohex-1-ene. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the hexene chain. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (DCM). The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,2-trifluorohex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as ethanol or water, with the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Addition Reactions: Conducted in non-polar solvents like hexane or toluene, often at room temperature or slightly elevated temperatures.
Elimination Reactions: Performed under basic conditions using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Formation of 6-hydroxy-1,1,2-trifluorohex-1-ene, 6-alkoxy-1,1,2-trifluorohex-1-ene, or 6-amino-1,1,2-trifluorohex-1-ene.
Addition Reactions: Formation of 6-bromo-1,1,2-trifluorohexane or 6,6-dibromo-1,1,2-trifluorohexane.
Elimination Reactions: Formation of 1,1,2-trifluorohex-1-yne or 1,1,2-trifluorohex-2-ene.
Scientific Research Applications
6-Bromo-1,1,2-trifluorohex-1-ene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug discovery and development, especially in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1,2-trifluorohex-1-ene is primarily based on its ability to undergo various chemical reactions, as described earlier. The presence of the bromine and fluorine atoms imparts unique reactivity to the compound, allowing it to interact with different molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,1,2-trifluorohex-1-ene: Similar structure but with a chlorine atom instead of bromine.
6-Iodo-1,1,2-trifluorohex-1-ene: Similar structure but with an iodine atom instead of bromine.
1,1,2-Trifluorohex-1-ene: Lacks the halogen substituent at the 6-position.
Uniqueness
6-Bromo-1,1,2-trifluorohex-1-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Properties
IUPAC Name |
6-bromo-1,1,2-trifluorohex-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-4-2-1-3-5(8)6(9)10/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTVLPSZAHXMQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=C(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371343 |
Source
|
Record name | 6-bromo-1,1,2-trifluorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126828-29-3 |
Source
|
Record name | 6-bromo-1,1,2-trifluorohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126828-29-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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